molecular formula C21H21FN2O4S B12399782 Ramatroban-d4

Ramatroban-d4

Cat. No.: B12399782
M. Wt: 420.5 g/mol
InChI Key: LDXDSHIEDAPSSA-KQHVFNMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramatroban-d4 involves the incorporation of deuterium atoms into the Ramatroban molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms and the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ramatroban-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and biomedical research .

Properties

Molecular Formula

C21H21FN2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

3-[(3R)-3-[(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid

InChI

InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1/i5D,6D,8D,9D

InChI Key

LDXDSHIEDAPSSA-KQHVFNMVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)N[C@@H]2CCC3=C(C2)C4=CC=CC=C4N3CCC(=O)O)[2H]

Canonical SMILES

C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.